molecular formula C9H13F2NO2 B12280255 2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid

2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid

Cat. No.: B12280255
M. Wt: 205.20 g/mol
InChI Key: JDBIOMXNUYGVOL-UHFFFAOYSA-N
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Description

2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid (CAS: 1394116-73-4) is a bicyclic heterocyclic compound characterized by a [3.2.2] ring system, two fluorine substituents at the 2-position, and a carboxylic acid functional group at the 5-position. Its hydrochloride salt (CAS: 1394042-78-4) has a molecular formula of C₉H₁₄ClF₂NO₂ and a molecular weight of 241.66 g/mol, with a purity ≥95% .

Properties

Molecular Formula

C9H13F2NO2

Molecular Weight

205.20 g/mol

IUPAC Name

2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid

InChI

InChI=1S/C9H13F2NO2/c10-9(11)4-3-8(7(13)14)2-1-6(9)5-12-8/h6,12H,1-5H2,(H,13,14)

InChI Key

JDBIOMXNUYGVOL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(C1CN2)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Cycloaddition and Intramolecular Cyclization

The azabicyclo[3.2.2]nonane core is typically constructed via Diels-Alder cycloaddition or intramolecular cyclization of appropriately substituted precursors. For example, bicyclo[2.2.2]octan-2-ones can undergo Beckmann rearrangement to form lactam intermediates, which are subsequently reduced to yield 3-azabicyclo[2.2.2]nonanes. Alternatively, Schmidt reactions on bicyclo[2.2.2]octan-2-ones produce lactams that are reduced to azabicyclo-nonanes.

Example Protocol (Adapted from):

  • React bicyclo[2.2.2]octan-2-one with hydroxylamine to form an oxime.
  • Perform Beckmann rearrangement using sulfuric acid to generate a lactam.
  • Reduce the lactam with lithium aluminum hydride (LiAlH₄) to yield the azabicyclo-nonane core.

Ring-Closure Reactions

Ring-closure strategies using nonnucleophilic bases (e.g., NaOH) are employed to form the bicyclic structure. For instance, heating a diamine precursor with aqueous sodium hydroxide at 20–25°C induces cyclization. This method is advantageous for scalability but requires precise control of reaction conditions to avoid side reactions.

Fluorination Strategies

Direct Difluorination

Carboxylic Acid Functionalization

Oxidation of Alcohols

Primary alcohols on the azabicyclo framework are oxidized to carboxylic acids using Jones reagent (CrO₃ in H₂SO₄) or potassium permanganate (KMnO₄). For example, oxidation of a hydroxymethyl substituent at position 5 yields the carboxylic acid derivative.

Case Study ():

  • Substrate: 5-Hydroxymethyl-6-azabicyclo[3.2.2]nonane.
  • Reagent: KMnO₄ (3 equivalents) in acidic aqueous acetone.
  • Temperature: 0–5°C.
  • Yield: 65–75%.

Hydrolysis of Nitriles

Nitrile groups at position 5 are hydrolyzed to carboxylic acids using HCl/H₂O or H₂SO₄/H₂O under reflux. This method is preferred for acid-sensitive substrates.

Protection/Deprotection Sequences

Boc Protection

The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine during fluorination or oxidation steps. Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) is commonly used.

Typical Protocol ():

  • Dissolve the amine precursor in dichloromethane (DCM).
  • Add Boc₂O (1.1 equivalents) and DMAP (0.1 equivalents).
  • Stir at room temperature for 12 hours.
  • Deprotect using TFA/DCM (1:1) to regenerate the amine.

Purification and Characterization

Crystallization

The final product is purified via recrystallization from ethanol/water mixtures, achieving ≥97% purity.

Chromatography

Silica gel column chromatography (ethyl acetate/hexane gradient) resolves intermediates, while HPLC ensures final purity for pharmaceutical applications.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Cycloaddition High stereochemical control Multi-step, costly reagents 60–75
Direct Fluorination Regioselective, mild conditions Requires anhydrous conditions 70–85
Nitrile Hydrolysis Compatible with acid-sensitive groups Long reaction times 50–65

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound's structural similarity to known bioactive molecules suggests potential pharmacological properties. Studies indicate that it may interact with various biological targets, including receptors involved in neurological functions:

  • Binding Affinity Studies : Initial research has shown that 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid could exhibit binding affinity towards nicotinic acetylcholine receptors, which are crucial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Potential Therapeutic Uses : The compound may serve as a template for developing new drugs targeting anxiety disorders, schizophrenia, and other conditions influenced by neurotransmitter systems .

Material Science

In addition to its medicinal applications, this compound can be explored for its utility in material science:

  • Polymer Chemistry : The unique bicyclic structure may allow for the synthesis of novel polymers with enhanced thermal and mechanical properties due to the rigidity imparted by the bicyclic framework.
  • Fluorinated Materials : The presence of fluorine could lead to materials with improved chemical resistance and lower surface energy, making them suitable for coatings and specialized applications in electronics.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The bicyclic structure may also contribute to its stability and specificity in binding interactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid and related bicyclic compounds:

Compound Name Bicyclo System Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Properties
This compound [3.2.2] 2,2-difluoro, 5-carboxylic acid C₉H₁₃F₂NO₂ 205.20 1394116-73-4 Not specified Free acid form; lab use only
This compound hydrochloride [3.2.2] 2,2-difluoro, HCl salt C₉H₁₄ClF₂NO₂ 241.66 1394042-78-4 ≥95% Enhanced solubility due to hydrochloride
1-Azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride [3.2.2] No fluorine, HCl salt C₉H₁₆ClNO₂ 205.68 2703779-52-4 Not specified Lower electronegativity; R&D use
6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride [2.2.1] 6,6-difluoro, HCl salt C₇H₁₀ClF₂NO₂ 221.62 (calculated) 1822562-03-7 Not specified Smaller ring system; higher strain
8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane] [3.2.1] Spiro-oxirane, aryl substituent C₁₇H₂₀ClFNO₂ 339.80 (calculated) Not provided Not specified Complex functionalization; exploratory use

Key Observations

Impact of Fluorine Substituents: The 2,2-difluoro substitution in the target compound increases electronegativity and lipophilicity compared to non-fluorinated analogs (e.g., 1-azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride) . Fluorine atoms may enhance metabolic stability by resisting oxidative degradation .

For example, 6,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride’s compact structure may limit steric accessibility .

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., CAS: 1394042-78-4) exhibit improved aqueous solubility compared to free acids, critical for formulation in drug development .

Synthetic Accessibility :

  • Several analogs, including the target compound’s hydrochloride salt, are listed as discontinued or available only for R&D, suggesting synthetic challenges or niche applications .

Research Implications and Gaps

  • Biological Activity: No direct data on pharmacological activity is available in the provided evidence. Further studies are needed to correlate structural features (e.g., fluorine placement, ring size) with target binding (e.g., enzyme inhibition).
  • Comparative Pharmacokinetics: Fluorinated analogs may offer advantages in blood-brain barrier penetration or half-life over non-fluorinated counterparts, but empirical validation is required.

Biological Activity

2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid (CAS No. 1394116-73-4) is a bicyclic compound with potential biological applications, particularly in medicinal chemistry. This article reviews its synthesis, biological activity, and potential therapeutic uses based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the bicyclic framework and subsequent functionalization to introduce the carboxylic acid group. The compound is characterized by its unique structural features which may contribute to its biological properties.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of various derivatives of bicyclic compounds similar to this compound. For instance, compounds derived from azabicyclo structures have shown significant activity against both Gram-positive and Gram-negative bacteria.

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
M1ModerateWeak
M2StrongModerate
M3StrongStrong

The most notable findings indicate that certain derivatives exhibit stronger antibacterial properties compared to traditional antibiotics, suggesting a potential role in treating resistant bacterial strains .

Enzyme Inhibition

The biological evaluation also extends to enzyme inhibition assays where this compound derivatives have been tested against key enzymes:

EnzymeInhibition Activity
UreaseStrong
Alpha-amylaseModerate
Dipeptidyl peptidaseWeak

These results indicate that certain derivatives may inhibit urease effectively, which is crucial for managing conditions such as urinary tract infections .

Case Study 1: Antibacterial Efficacy

In a comparative study, derivatives of 2,2-difluoro-6-azabicyclo[3.2.2]nonane were tested against standard bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated that some derivatives exhibited a Minimum Inhibitory Concentration (MIC) lower than that of conventional antibiotics like meropenem, highlighting their potential as alternative therapeutic agents .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound, revealing that specific derivatives could reduce inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies provide insight into the mechanism of action and help identify which structural modifications may enhance biological activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid?

  • Synthesis : Use cyclization reactions (e.g., intramolecular nucleophilic substitution) to form the bicyclic framework, followed by fluorination via electrophilic fluorinating agents (e.g., Selectfluor™) . Purification may involve recrystallization or preparative HPLC.
  • Characterization : Employ 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm fluorination and bicyclic structure. X-ray crystallography is critical for resolving stereochemical ambiguities . Purity should be validated using reverse-phase HPLC (>98% by area normalization) .

Q. What handling and storage guidelines should be followed for this compound?

  • Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact; refer to analogous safety protocols for bicyclic carboxylic acids (e.g., stability under inert atmospheres) .
  • Storage : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis or decarboxylation .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Conduct accelerated stability studies:

  • pH : Test in buffered solutions (pH 1–12) at 25°C. Monitor degradation via LC-MS; carboxylic acids are prone to decarboxylation under strongly acidic/basic conditions .
  • Temperature : Perform thermogravimetric analysis (TGA) to assess thermal decomposition (>150°C likely destabilizes the bicyclic core) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity with nucleophiles?

  • Methodology : Use kinetic studies (e.g., stopped-flow spectrometry) and DFT calculations to map reaction pathways. The electron-withdrawing fluorine atoms increase electrophilicity at the carbonyl carbon, favoring nucleophilic attack . Isotopic labeling (18O^{18}\text{O}) can track carboxylate group interactions .

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